N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-13-7-5-12(6-8-13)15-9-10-16-21-22-18(24(16)23-15)26-11-17(25)20-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBVKGYGKDRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 4-fluorophenylhydrazine with a suitable pyridazine derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolopyridazine intermediate with a thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Core Heterocycle Variations :
- The target compound and analogs share the triazolo[4,3-b]pyridazine core, which is associated with π-π stacking interactions in biological targets. In contrast, the dihydroimidazo[2,1-b][1,3]thiazole core in compounds may exhibit distinct binding modes due to its fused bicyclic system .
Substituent Effects: Fluorophenyl vs. Acetamide Substituents: The cyclopentyl group in the target compound may improve conformational flexibility and binding pocket compatibility compared to the rigid 4-acetamidophenyl group in or the unsubstituted acetamide in .
Biological Activity :
- While direct data for the target compound is absent, demonstrates that sulfanyl acetamide derivatives with triazole cores exhibit anti-exudative activity, suggesting a plausible mechanism for the target compound . The fluorophenyl group may further modulate selectivity for inflammatory targets like COX-2 or kinases.
Research Findings and Hypotheses
- Anti-inflammatory Potential: The structural similarity to compounds (anti-exudative activity at 10 mg/kg) implies that the target compound’s fluorophenyl and cyclopentyl groups could enhance potency or reduce required dosages .
- Kinase Inhibition: Triazolo-pyridazines are known kinase inhibitors; the fluorophenyl group may increase affinity for ATP-binding pockets compared to methylphenyl () or chlorophenyl () analogs .
- Pharmacokinetics : The cyclopentyl group may improve oral bioavailability compared to bulkier substituents (e.g., 4-acetamidophenyl in ) due to reduced steric hindrance .
Biological Activity
N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₃N₅OS
- Molecular Weight : 395.438 g/mol
Biological Activity Overview
This compound has shown promising biological activities in various assays:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis.
- Anticancer Potential : Research has demonstrated that the compound can induce apoptosis in cancer cell lines. In vitro assays showed that it significantly reduced cell viability in breast and colon cancer cells, suggesting a potential role as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce edema and inflammatory markers significantly.
Antimicrobial Activity
A study conducted on several bacterial strains revealed that this compound exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL.
- Significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate.
Anticancer Studies
In vitro tests on breast cancer (MCF-7) and colon cancer (HT-29) cell lines showed:
- A dose-dependent decrease in cell proliferation.
- IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.
The mechanism involves the activation of caspase pathways leading to apoptosis.
Anti-inflammatory Studies
In a carrageenan-induced paw edema model in rats:
- Administration of the compound led to a reduction in paw swelling by approximately 40% compared to the control group.
Biochemical assays indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | MIC values: 5–20 µg/mL against S. aureus and E. coli |
| Study 2 | Anticancer efficacy | IC50: 15 µM (MCF-7), 20 µM (HT-29) |
| Study 3 | Anti-inflammatory effects | 40% reduction in edema; decreased TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
